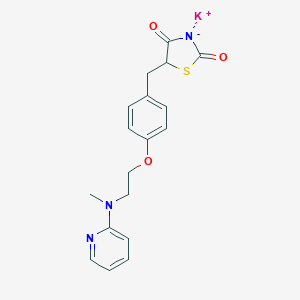
N-linoleoylglycine
Vue d'ensemble
Description
Linoleoyl glycine: (CAS No. 2764-03-6) belongs to the class of N-acylamides . It is a modified polyunsaturated fatty acid derived from linoleoyl ethanolamide . This compound is structurally related to arachidonyl glycine and anandamide (AEA). Arachidonyl glycine, produced in mammalian skin, spinal cord, and brain, shares similarities with AEA and has reported analgesic activities in animal experiments .
Applications De Recherche Scientifique
Linoleoyl glycine: finds applications in:
Chemistry: As a model compound for studying N-acylamides and their reactivity.
Biology: Investigating lipid metabolism and signaling pathways.
Medicine: Potential analgesic properties similar to arachidonyl glycine.
Industry: Although not widely used industrially, its unique structure may inspire novel applications.
Mécanisme D'action
The exact mechanism by which linoleoyl glycine exerts its effects remains an active area of research. It likely involves interactions with receptors, enzymes, or lipid-related pathways.
Safety and Hazards
Orientations Futures
N-linoleoylglycine and other N-linked amino acid-linoleic acid conjugates have potential as anti-inflammatory agents . They could provide suitable templates in a drug discovery program leading to novel agents for promoting the resolution of chronic inflammation . A recent study also identified N-palmitoylglycine and this compound as G2A-activators .
Analyse Biochimique
Biochemical Properties
N-Linoleoylglycine is synthesized via a circulating peptidase M20 domain containing 1 (PM20D1), which can catalyze the bidirectional condensation and hydrolysis of a variety . It interacts with various enzymes, proteins, and other biomolecules, playing a role in lipid signaling systems through interactions with transient receptor potential channels (TRP) .
Cellular Effects
This compound has been found to have important cellular functions, including roles in cardiovascular activity, metabolic homeostasis, memory, cognition, pain, and motor control . It has also been shown to have anti-inflammatory activities, reducing leukocyte migration in an in vivo model .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is degraded largely by an enzyme called fatty acid amide hydrolase (FAAH), which catalyzes the hydrolysis of N-acylamides into fatty acids and biogenic amines .
Dosage Effects in Animal Models
It has been shown to reduce leukocyte migration at doses as low as 0.3mg/kg when administered by mouth in safflower oil .
Metabolic Pathways
This compound is involved in lipid signaling systems. Its degradation is largely mediated by FAAH, which catalyzes the hydrolysis of N-acylamides into fatty acids and biogenic amines .
Transport and Distribution
Given its role in lipid signaling systems, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role in lipid signaling systems, it is likely localized to areas of the cell where these signaling processes occur .
Méthodes De Préparation
Synthetic Routes::
- The synthetic route typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the amidation process.
Linoleoyl glycine: can be synthesized through amidation reactions between linoleic acid and glycine. The reaction involves the condensation of the carboxylic acid group of linoleic acid with the amino group of glycine.
- While there isn’t a specific industrial-scale production method for linoleoyl glycine, it can be prepared in the laboratory using the synthetic routes mentioned above.
Analyse Des Réactions Chimiques
Reactivity::
- Common reagents and conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, ozone).
Conjugation: Enzymes or chemical catalysts.
Linoleoyl glycine: may undergo various chemical reactions, including:
- Hydrolysis yields linoleic acid and glycine .
- Oxidation may lead to various oxidized derivatives of linoleic acid.
Comparaison Avec Des Composés Similaires
While linoleoyl glycine shares structural features with arachidonyl glycine and anandamide, its distinct properties set it apart. Further exploration of related compounds could reveal additional unique features.
Propriétés
IUPAC Name |
2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHZEHWEYAHCO-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334847 | |
| Record name | N-Linoleoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2764-03-6 | |
| Record name | N-Linoleoyl glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Linoleoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known mechanism of action for N-linoleoylglycine?
A1: this compound acts as an agonist of the G protein-coupled receptor GPR132, also known as G2A. [] This receptor activation triggers downstream signaling pathways, although the specific effects of this compound mediated GPR132 activation are still under investigation.
Q2: How does the structure of this compound compare to other known activators of GPR132, and what is the potential impact on their binding?
A2: this compound shares structural similarities with other GPR132 activators like 9-hydroxyoctadecadienoic acid (9-HODE) and other N-acylamides. [] Molecular docking studies suggest that the acyl side-chain of this compound, similar to 9-HODE, might extend into the membrane bilayer between transmembrane domains TM4 and TM5 of GPR132. [] This is in contrast to small-molecule agonists, which are predicted to bind to a "classical" site within the 7TM bundle of GPR132. [] These distinct binding modes highlight the potential for diverse pharmacological profiles within this receptor family.
Q3: Has this compound been detected in biological samples, and if so, what is its potential relevance?
A3: Yes, this compound has been identified in the lungs of mice infected with SARS-CoV-2, showing a significant increase compared to uninfected mice. [] While its exact role in the context of SARS-CoV-2 infection is still being investigated, its presence and upregulation suggest a potential role in the inflammatory response to the virus. Further research is needed to understand the functional implications of this finding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


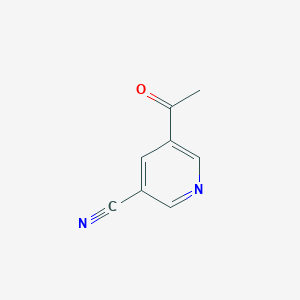


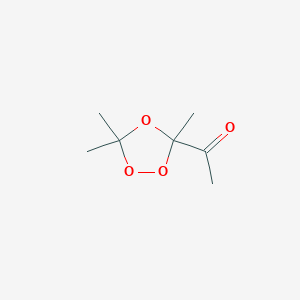
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
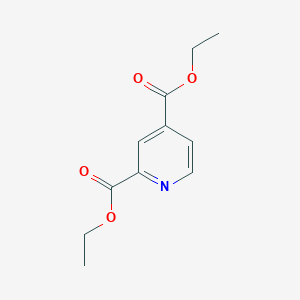

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
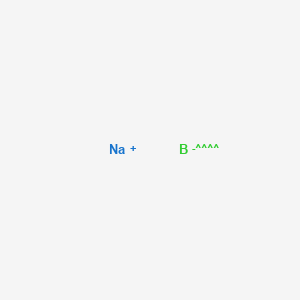
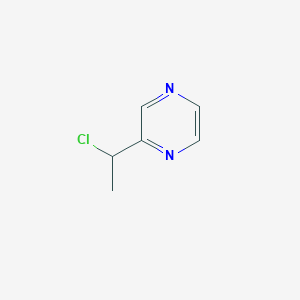
![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
